molecular formula C16H20FNO5S B6782914 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide

2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide

Cat. No.: B6782914
M. Wt: 357.4 g/mol
InChI Key: RGAXDLWAGSQQTF-UHFFFAOYSA-N
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Description

2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide is a complex organic compound characterized by its unique structural components, including a cyclopropylsulfonyl group, a benzodioxin ring, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, introduction of the fluoro substituent, and attachment of the cyclopropylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyclopropylsulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro substituent or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, such as the cyclopropylsulfonyl group and the benzodioxin ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5S/c1-16(2,24(20,21)13-3-4-13)15(19)18-7-10-5-12(17)6-11-8-22-9-23-14(10)11/h5-6,13H,3-4,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAXDLWAGSQQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=CC2=C1OCOC2)F)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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